Cas no 2097924-16-6 (4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine)

4-Cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine is a specialized sulfonamide derivative featuring a cyclopropylidene-substituted piperidine core and a 1-methylpyrazole sulfonyl moiety. This compound is of interest in medicinal chemistry and drug discovery due to its unique structural framework, which combines a rigid cyclopropylidene group with a sulfonamide-linked heterocycle. The presence of the sulfonyl group enhances binding potential to biological targets, while the piperidine scaffold contributes to favorable pharmacokinetic properties. Its modular design allows for further functionalization, making it a versatile intermediate in the synthesis of bioactive molecules. Researchers may explore its utility in developing enzyme inhibitors or receptor modulators, particularly in CNS or oncology-related applications.
4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine structure
2097924-16-6 structure
商品名:4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine
CAS番号:2097924-16-6
MF:C12H17N3O2S
メガワット:267.347281217575
CID:6362435
PubChem ID:121187265

4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine
    • 4-cyclopropylidene-1-(1-methylpyrazol-4-yl)sulfonylpiperidine
    • AKOS032461556
    • 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine
    • 2097924-16-6
    • F6550-3347
    • 4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
    • インチ: 1S/C12H17N3O2S/c1-14-9-12(8-13-14)18(16,17)15-6-4-11(5-7-15)10-2-3-10/h8-9H,2-7H2,1H3
    • InChIKey: VSNKLHNSONCHBN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=NN(C)C=1)(N1CC/C(/CC1)=C1/CC/1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 267.10414797g/mol
  • どういたいしつりょう: 267.10414797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 63.6Ų

4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6550-3347-1mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
1mg
$81.0 2023-09-08
Life Chemicals
F6550-3347-10mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
10mg
$118.5 2023-09-08
Life Chemicals
F6550-3347-5mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
5mg
$103.5 2023-09-08
Life Chemicals
F6550-3347-15mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
15mg
$133.5 2023-09-08
Life Chemicals
F6550-3347-40mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
40mg
$210.0 2023-09-08
Life Chemicals
F6550-3347-75mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
75mg
$312.0 2023-09-08
Life Chemicals
F6550-3347-5μmol
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
5μmol
$94.5 2023-09-08
Life Chemicals
F6550-3347-50mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
50mg
$240.0 2023-09-08
Life Chemicals
F6550-3347-25mg
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
25mg
$163.5 2023-09-08
Life Chemicals
F6550-3347-20μmol
4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
2097924-16-6
20μmol
$118.5 2023-09-08

4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine 関連文献

4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidineに関する追加情報

4-Cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine: A Comprehensive Overview

The compound with CAS No. 2097924-16-6, known as 4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a cyclopropylidene group and a sulfonyl moiety attached to a 1-methylpyrazole ring. These structural elements contribute to its potential as a bioactive agent, particularly in the context of drug discovery and development.

Recent studies have highlighted the importance of cyclopropylidene groups in modulating the pharmacokinetic properties of molecules. The cyclopropylidene moiety in this compound is believed to enhance its stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the presence of the sulfonyl group introduces electron-withdrawing effects, which can influence the molecule's reactivity and interactions with biological targets.

The pyrazole ring in this compound is another key feature that has been extensively studied. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can significantly impact the molecule's solubility and binding affinity to target proteins. The methyl substitution on the pyrazole ring further enhances its chemical stability and may play a role in optimizing the compound's pharmacodynamic properties.

Recent research has focused on the synthesis and characterization of 4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled researchers to achieve higher yields and purities, facilitating further studies on its biological activity.

In terms of biological activity, this compound has shown potential as an inhibitor of various enzyme targets, including kinases and proteases. Its ability to selectively bind to these targets suggests that it could be developed into a lead compound for treating conditions such as cancer, inflammation, and infectious diseases. Preclinical studies have demonstrated promising results in cellular models, with notable efficacy in reducing cell proliferation and inducing apoptosis.

The development of sulfonylpiperidine derivatives has also been explored in the context of improving drug delivery systems. The sulfonyl group's hydrophilic nature makes it an attractive candidate for enhancing drug solubility and permeability, which are critical factors in achieving effective therapeutic outcomes.

Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies have revealed that the cyclopropylidene group plays a crucial role in stabilizing interactions through hydrophobic interactions, while the pyrazole ring contributes to hydrogen bonding networks.

In conclusion, 4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine represents a cutting-edge advancement in medicinal chemistry. Its unique structural features, combined with recent research findings, position it as a strong candidate for future therapeutic applications. As ongoing studies continue to uncover its full potential, this compound is expected to make significant contributions to the development of novel drugs targeting complex diseases.

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